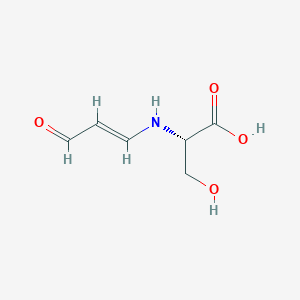
N-(2-Propenal)serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Propenal)serine, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Significance
N-(2-Propenal)serine serves as a biomarker for oxidative stress and lipid peroxidation. It is produced in vivo as a result of the reaction between MDA, a byproduct of lipid peroxidation, and serine. The identification of this compound in biological samples, particularly urine, indicates its role in metabolic pathways associated with oxidative damage.
Table 1: Comparison of this compound and Related Compounds
| Compound | Chemical Formula | Role/Function |
|---|---|---|
| This compound | C₆H₉NO₄ | Biomarker for oxidative stress |
| Malondialdehyde | C₃H₄O₂ | Lipid peroxidation product |
| L-serine | C₃H₇NO₃ | Amino acid involved in protein synthesis |
Health Applications
Research indicates that this compound may have implications in understanding diseases linked to oxidative stress. For instance:
- Neurodegenerative Diseases : Elevated levels of malondialdehyde and its adducts, including this compound, have been associated with conditions such as Alzheimer's disease and Parkinson's disease. These compounds may serve as indicators for neuronal damage and could guide therapeutic interventions aimed at reducing oxidative stress .
- Diabetes : Studies suggest that markers of lipid peroxidation, including this compound, are elevated in diabetic patients. This correlation highlights the potential for using this compound to monitor oxidative stress in diabetes management .
Synthetic Applications
This compound has been utilized in synthetic chemistry as an intermediate in the development of new materials:
- Polymer Chemistry : The compound can be incorporated into polymeric structures to enhance their properties. For example, it has been explored for use in the synthesis of polypeptides that exhibit unique mechanical and thermal properties due to the presence of hydroxyl groups .
- Functional Materials : Research has shown that copolymers containing serine derivatives can be tuned for specific applications such as drug delivery systems or bioactive scaffolds in tissue engineering .
Case Study 1: Urinary Metabolite Identification
A study conducted on urinary metabolites identified this compound as a significant product resulting from oxidative stress processes. The detection of this compound provides insights into the metabolic alterations occurring during conditions such as diabetes and neurodegenerative diseases .
Case Study 2: Polymer Development
In a recent investigation, researchers synthesized polypeptides incorporating this compound to create materials with enhanced biocompatibility and mechanical strength. These materials showed promise for applications in biomedical devices due to their favorable interactions with biological tissues .
Propiedades
Número CAS |
119206-60-9 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-[[(E)-3-oxoprop-1-enyl]amino]propanoic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-7-5(4-9)6(10)11/h1-3,5,7,9H,4H2,(H,10,11)/b2-1+/t5-/m0/s1 |
Clave InChI |
ZQCKKBHLJIDYRB-WYPBCBNTSA-N |
SMILES |
C(C(C(=O)O)NC=CC=O)O |
SMILES isomérico |
C([C@@H](C(=O)O)N/C=C/C=O)O |
SMILES canónico |
C(C(C(=O)O)NC=CC=O)O |
Sinónimos |
N-(2-propenal)serine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















